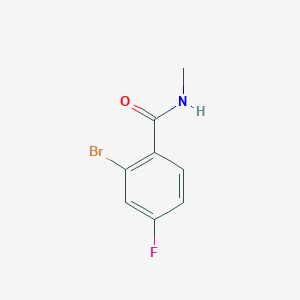

2-Bromo-4-fluoro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTQCBCOHJWXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589616 | |

| Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923138-87-8 | |

| Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923138-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-fluoro-N-methylbenzamide synthesis from 4-bromo-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route starting from 4-bromo-2-fluorobenzoic acid will be explored, providing a comprehensive overview of reaction mechanisms, experimental protocols, and quantitative data.

Introduction

This compound (CAS No: 749927-69-3) is a valuable building block in medicinal chemistry.[1] Its structure, featuring a halogenated benzene ring and an N-methylamide functional group, makes it a versatile precursor for the synthesis of complex organic molecules, including potent therapeutic agents. This guide focuses on the reliable and efficient synthesis of this compound from readily available starting materials.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol [2][3] |

| Appearance | White to almost white powder or crystal[4][5] |

| Melting Point | 125.0 to 129.0 °C[3][4] |

| CAS Number | 749927-69-3[1][2][4][6][7][8] |

Synthetic Pathways

The synthesis of this compound from 4-bromo-2-fluorobenzoic acid can be achieved through two primary methodologies: a two-step process involving the formation of an acid chloride intermediate, or a one-pot reaction facilitated by coupling agents.

Two-Step Synthesis via Acyl Chloride Intermediate

This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methylamine to form the desired amide.

Step 1: Formation of 4-Bromo-2-fluorobenzoyl chloride

4-bromo-2-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 4-bromo-2-fluorobenzoyl chloride.[9] This reaction is typically performed in an inert solvent.

Step 2: Amidation with Methylamine

The resulting 4-bromo-2-fluorobenzoyl chloride is then treated with methylamine to produce this compound.[10]

Caption: Two-step synthesis of this compound.

One-Pot Synthesis using Coupling Agents

This method avoids the isolation of the potentially moisture-sensitive acyl chloride by employing coupling agents to facilitate the direct amidation of the carboxylic acid.[11] Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[12]

Caption: One-pot synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Two-Step Synthesis: Detailed Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate), add N,N-dimethylformamide (catalytic amount).[13]

-

Slowly add thionyl chloride (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 4 hours.[13]

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to obtain crude 4-bromo-2-fluorobenzoyl chloride.[13] This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an organic solvent like ethyl acetate.[13]

-

Slowly add this solution dropwise to a mixture of methylamine (in a suitable solvent, e.g., ethyl acetate) at a controlled temperature of 30-35°C.[13]

-

Stir the reaction mixture for 15 minutes, monitoring for completion by TLC.[13]

-

Upon completion, add saturated brine to the reaction mixture and separate the organic layer.[13]

-

Extract the aqueous layer with ethyl acetate.[13]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

-

Purify the crude product by silica gel column chromatography (e.g., eluting with ethyl acetate/petroleum ether) to afford this compound as a white solid.[12][13]

One-Pot Synthesis: Detailed Protocol

-

To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq), and 1-hydroxybenzotriazole (HOBt, 1.5 eq) in N,N-dimethylformamide (DMF).[7][12]

-

Add a 2 M aqueous solution of methylamine (5.0 eq) and N,N-diisopropylethylamine (DIPEA) to the mixture.[7][12]

-

Stir the reaction mixture at room temperature for 16 hours.[7][12]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][12]

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to obtain this compound as a white solid.[7][12]

Quantitative Data Summary

| Method | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| Two-Step Synthesis | 4-bromo-2-fluorobenzoic acid, Thionyl chloride, Methylamine | Ethyl acetate | Step 1: 4h, Step 2: 15min | 92% | >98% | [13] |

| One-Pot Synthesis | 4-bromo-2-fluorobenzoic acid, EDCI, HOBt, Methylamine, DIPEA | DMF | 16 hours | 74% | >98% | [7][12] |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[6]

-

4-bromo-2-fluorobenzoic acid: May cause skin and eye irritation.

-

Thionyl chloride: Corrosive and toxic. Reacts violently with water.

-

Methylamine: Flammable and corrosive.

-

This compound: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[14]

Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] In case of exposure, seek immediate medical attention.[6]

Experimental Workflow Diagram

Caption: General experimental workflow for chemical synthesis.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound from 4-bromo-2-fluorobenzoic acid. Both the two-step and one-pot methods offer viable routes to the desired product, with the choice of method depending on factors such as scale, available reagents, and desired process efficiency. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 8. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 12. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. biosynth.com [biosynth.com]

Physicochemical properties of 2-Bromo-4-fluoro-N-methylbenzamide

An In-depth Technical Guide to 2-Bromo-4-fluoro-N-methylbenzamide

Introduction

This compound is a fluorinated aromatic amide compound with the chemical formula C₈H₇BrFNO.[1][2] It presents as a white to off-white crystalline solid.[1][3] This compound has garnered significant interest within the scientific and pharmaceutical communities, primarily serving as a key starting material or advanced intermediate in the synthesis of potent therapeutic agents.[1][4] Its most notable application is in the production of Enzalutamide, a second-generation nonsteroidal androgen receptor (AR) inhibitor used in the treatment of advanced prostate cancer.[1][3][4] The specific placement of the bromo and fluoro substituents on the benzamide core is crucial for its reactivity and utility in multi-step organic syntheses.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-2-fluoro-N-methylbenzamide | [5] |

| CAS Number | 749927-69-3 | [1][3] |

| Molecular Formula | C₈H₇BrFNO | [1][2][6] |

| Molecular Weight | 232.05 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 125.0 to 129.0 °C | [1][2][7] |

| Boiling Point | 284.8 °C at 760 mmHg | [3][7] |

| Density | ~1.5 g/cm³ | [3][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][4] |

| Flash Point | 126.1 °C | [2][3][7] |

| pKa (Predicted) | 13.76 ± 0.46 | [4] |

Experimental Protocols

Synthesis of this compound

The most common synthetic route involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. This transformation can be achieved via several coupling methods.

Method 1: Amide Coupling using EDCI/HOBt

This method utilizes standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions.

-

Reactants:

-

4-bromo-2-fluorobenzoic acid (1.0 equiv)

-

Methylamine (2.0 M solution, ~5.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (~2.5 equiv)

-

1-Hydroxybenzotriazole (HOBt) (~1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid, EDCI, HOBt, and DMF.[4][8]

-

Add DIPEA to the mixture, followed by the slow addition of the methylamine solution.[4][8]

-

Stir the reaction mixture at room temperature for approximately 16 hours.[4][8]

-

Upon completion (monitored by TLC), quench the reaction by adding water.[4][8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][8]

-

Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate/petroleum ether, 1:3 v/v) to yield the final product as a white solid.[8]

-

Method 2: Acyl Chloride Formation

This two-step method involves converting the carboxylic acid to a more reactive acyl chloride intermediate before reaction with methylamine.

-

Reactants:

-

4-bromo-2-fluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Methylamine

-

Triethylamine or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable solvent

-

-

Procedure:

-

Suspend 4-bromo-2-fluorobenzoic acid in DCM.[7]

-

Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride at a controlled temperature (e.g., 10-15 °C).[7]

-

Stir the mixture at room temperature until gas evolution ceases (approx. 30-60 minutes), indicating the formation of 4-bromo-2-fluorobenzoyl chloride.[7]

-

In a separate flask, prepare a solution of methylamine and triethylamine in a suitable solvent.

-

Slowly add the previously prepared acyl chloride solution to the methylamine solution at a controlled temperature.

-

Stir the reaction until completion, then proceed with an aqueous workup and extraction as described in Method 1.

-

Purify the resulting crude product by silica gel chromatography or recrystallization.[7]

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is a primary tool for structural confirmation. A representative spectrum in CDCl₃ shows characteristic peaks: δ 3.03 (d, 3H, J=6.0 Hz, -NHCH₃), δ 6.68 (br s, 1H, -NH), δ 7.32 (d, 1H, J=11.3 Hz, Ar-H), δ 7.42 (d, 1H, J=10.2 Hz, Ar-H), δ 8.01 (t, 1H, J=8.5 Hz, Ar-H).[7]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is employed to determine the purity of the synthesized compound. A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. Purity is often reported to be >98.0%.

-

Application in Drug Development

The principal application of this compound is as a building block in the synthesis of Enzalutamide, a crucial therapeutic for prostate cancer.[1]

Mechanism of Action of Enzalutamide

Enzalutamide functions by potently antagonizing the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth. It acts at multiple steps to inhibit AR function.

-

Blocks Androgen Binding: It competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the AR.[3][4]

-

Prevents Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.[3][4]

-

Inhibits DNA Binding & Coactivator Recruitment: For any AR that does translocate to the nucleus, Enzalutamide impairs the binding of the AR to DNA at Androgen Response Elements (AREs) and prevents the recruitment of co-activator proteins necessary for gene transcription.[3][4]

The overall effect is a comprehensive shutdown of androgen-driven gene expression, leading to decreased cancer cell proliferation and increased apoptosis.

Safety and Handling

While comprehensive toxicology data is not publicly available, this compound is classified as harmful if swallowed (GHS08, H302) and may cause skin irritation (H315).[1] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[9] Handling should occur in a well-ventilated area or a fume hood to avoid dust inhalation.[9] It should be stored in a cool, dry place in a tightly sealed container.[1][9]

Conclusion

This compound is a well-characterized chemical intermediate whose physicochemical properties make it suitable for use in complex organic synthesis. Its critical role as a precursor to the life-saving oncology drug Enzalutamide underscores its importance in the pharmaceutical industry. The established protocols for its synthesis and analysis allow for reliable and high-purity production, facilitating its application in drug development and manufacturing.

References

- 1. indiamart.com [indiamart.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 5. CID 160779897 | C16H14Br2F2N2O2 | CID 160779897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 9. cleanchemlab.com [cleanchemlab.com]

Navigating the Isomeric Landscape: A Technical Guide to Bromo-Fluoro-N-Methylbenzamides

For the Attention of Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 2-Bromo-4-fluoro-N-methylbenzamide, including a comparative look at its more prevalent isomer, 4-Bromo-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis.

This technical guide provides a detailed overview of the chemical and physical properties of this compound. Due to the prevalence of data on its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, this document also presents a comparative analysis to aid researchers in distinguishing between these two closely related compounds. The guide includes available experimental data, synthesis protocols for the 4-bromo isomer, and visual diagrams to elucidate chemical relationships and experimental workflows.

Core Chemical Data: A Tale of Two Isomers

The accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for both this compound and its isomer, 4-Bromo-2-fluoro-N-methylbenzamide. It is crucial to note the distinct CAS numbers to ensure the procurement of the correct compound for experimental use.

| Property | This compound | 4-Bromo-2-fluoro-N-methylbenzamide |

| CAS Number | 923138-87-8[1] | 749927-69-3[2][3][4][5][6][7] |

| Molecular Formula | C₈H₇BrFNO[1] | C₈H₇BrFNO[2][4][7] |

| Molecular Weight | 232.1 g/mol [1] | 232.05 g/mol [2][4] |

| Synonyms | - | Enzalutamide EP Impurity B, Enzalutamide Impurity 14, N-Methyl 4-bromo-2-fluorobenzamide[4][8] |

Physicochemical Properties and Experimental Data

The physical and chemical characteristics of these isomers dictate their behavior in chemical reactions and their suitability for various applications. The following table outlines the available data.

| Property | This compound | 4-Bromo-2-fluoro-N-methylbenzamide |

| Appearance | Data not available | White to Almost white powder to crystal[9] |

| Melting Point | Data not available | 125.0 to 129.0 °C[9] |

| Boiling Point | Data not available | 284.8°C at 760 mmHg |

| Purity | Data not available | >98.0% (HPLC)[9] |

| Solubility | Data not available | Data not available |

Isomeric Relationship

The diagram below illustrates the structural difference between the two isomers, highlighting the positional variation of the bromine and fluorine atoms on the benzene ring.

Caption: Structural comparison of the two benzamide isomers.

Synthesis and Experimental Protocols

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide typically involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. The reaction is often facilitated by a coupling agent.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent such as dichloromethane (CH2Cl2), add methylamine, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base such as triethylamine.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically 24 hours, under an inert atmosphere (e.g., Nitrogen).

-

Workup: Following the reaction, the mixture is partitioned between an acidic aqueous solution (e.g., 1N HCl) and an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be further purified by flash chromatography on silica gel.

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and associated signaling pathways for this compound in publicly accessible literature. In contrast, 4-Bromo-2-fluoro-N-methylbenzamide is primarily recognized as a crucial intermediate in the synthesis of Enzalutamide.[10][11] Enzalutamide functions as a potent androgen receptor antagonist, playing a critical role in the treatment of prostate cancer by blocking the binding of androgens to the androgen receptor.

Safety and Handling

A Material Safety Data Sheet (MSDS) for this compound indicates that it is a pharmaceutical-related compound of unknown potency.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water.[1] For detailed safety information, it is imperative to consult the specific MSDS provided by the supplier.

Conclusion

This technical guide has provided the available information on this compound, highlighting its CAS number and molecular weight. Due to the limited data on this specific isomer, a comparative overview of the more extensively documented 4-Bromo-2-fluoro-N-methylbenzamide has been included. Researchers and drug development professionals are advised to pay close attention to the CAS numbers to ensure they are working with the correct isomer. The provided synthesis protocol for the 4-bromo isomer offers a foundational method that may be adaptable for the synthesis of the 2-bromo isomer, though this would require further research and development. The lack of biological activity data for this compound presents an opportunity for future investigation into its potential pharmacological properties.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 4-bromo-2-fluoro-N-methylbenzamide - CAS:749927-69-3 - AllBioChem [allbiochem.com]

- 3. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

Spectroscopic Analysis of 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Overview

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-4-fluoro-N-methylbenzamide (CAS No. 923138-87-8) is not available at this time. While information regarding its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, is accessible, the specific data required for a complete technical guide on the 2-bromo isomer remains unpublished.

This guide, therefore, serves to outline the expected spectroscopic characteristics of this compound based on the analysis of its structural features and by drawing parallels with its isomers and related benzamide derivatives. It also provides generalized experimental protocols for the acquisition of the necessary spectroscopic data, which can be applied once a sample of the compound is available.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on the combined interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The following tables summarize the anticipated data for each technique.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | d | 1H | Ar-H (ortho to C=O) |

| ~ 7.2 - 7.5 | m | 2H | Ar-H |

| ~ 6.0 - 6.5 | br s | 1H | N-H |

| ~ 3.0 | d | 3H | N-CH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons would be influenced by the combined electronic effects of the bromo, fluoro, and amide functionalities.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O |

| ~ 158 - 162 (d) | C-F |

| ~ 135 - 140 | C-Br |

| ~ 115 - 135 | Ar-C |

| ~ 26 - 30 | N-CH₃ |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1540 | Medium | N-H Bend (Amide II) |

| ~ 1250 | Strong | C-N Stretch |

| ~ 1100 | Strong | C-F Stretch |

| ~ 600 - 800 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 231/233 | [M]⁺∙ Isotopic pattern for Br |

| 216/218 | [M - CH₃]⁺ |

| 188/190 | [M - C(O)NHCH₃]⁺ |

| 152 | [M - Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition:

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform ATR correction on the resulting spectrum.

-

Mass Spectrometry (MS)

Sample Preparation and Acquisition:

-

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS).

-

EI Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired spectroscopic data.

A Technical Guide to the Solubility of 2-Bromo-4-fluoro-N-methylbenzamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-fluoro-N-methylbenzamide, a key starting material in the synthesis of pharmacologically active compounds. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes available qualitative information and presents quantitative data for structurally related benzamides to provide valuable insights.

Introduction to this compound

This compound is a white to off-white crystalline powder with the molecular formula C₈H₇BrFNO.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a brominated and fluorinated phenyl ring coupled with a methylamide group, dictates its physicochemical properties, including its solubility in different solvent systems.

Qualitative Solubility Profile

Based on available information, this compound is described as being slightly soluble in methanol and chloroform.[1][2] This suggests a degree of polarity that allows for interaction with moderately polar solvents. General principles of solubility suggest that it would exhibit limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are effective at solvating a wide range of organic molecules.

Quantitative Solubility Data of Structurally Related Compounds

In the absence of specific quantitative data for this compound, the following table summarizes the solubility of benzamide, a parent compound, in various common organic solvents. This data, obtained through the gravimetric method, can serve as a useful proxy to estimate the behavior of its derivatives. The solubility is expressed as the mole fraction (x) at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Water | 298.15 | 0.13 |

| Methanol | 298.15 | 2.64 |

| Ethanol | 298.15 | 1.85 |

| 1-Propanol | 298.15 | 1.45 |

| Ethyl Acetate | 283.15 | 1.34 |

| 293.15 | 1.98 | |

| 303.15 | 2.89 | |

| 313.15 | 4.19 | |

| 323.15 | 6.01 | |

| Acetone | 298.15 | 2.15 |

Note: The data presented in this table is for benzamide and is intended to provide a general reference for the solubility behavior of related compounds like this compound.[3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental protocols are necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Analytical balance

-

Sealed vials

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Crystal Structure of 2-Bromo-4-fluoro-N-methylbenzamide: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, the experimental crystal structure of 2-Bromo-4-fluoro-N-methylbenzamide has not been determined or is not publicly available in crystallographic databases. Consequently, this document provides a comprehensive, generalized methodology for the synthesis, crystallization, and crystal structure determination of this compound, based on established protocols for similar molecules. The quantitative data and specific structural details that would be derived from an experimental analysis are therefore not included.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, such as solubility and stability, as well as its interactions with biological targets. This technical guide outlines the theoretical workflow and experimental protocols necessary for the determination of its crystal structure, from chemical synthesis to crystallographic data analysis.

Synthesis and Crystallization

The synthesis of this compound would typically proceed via the amidation of 2-bromo-4-fluorobenzoic acid.

2.1. Experimental Protocol: Synthesis

A common method for the synthesis of the related isomer, 4-bromo-2-fluoro-N-methylbenzamide, involves the following steps, which can be adapted for the target compound[1]:

-

Reaction Setup: To a solution of 2-bromo-4-fluorobenzoic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as 1-hydroxybenzotriazole (HOBt) are added.

-

Amine Addition: An aqueous solution of methylamine is then added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2.2. Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. The purified compound would be subjected to various crystallization techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone) is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Crystal Structure Determination

The following protocol outlines the steps for single-crystal X-ray diffraction analysis.

3.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and reflection intensities. This step involves integration of the diffraction spots and correction for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Data Presentation

Should the experimental data become available, it would be presented in the following tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇BrFNO |

| Formula weight | 232.05 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| Theta range for data collection (°) | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to theta = ...° (%) | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | TBD |

| R indices (all data) | TBD |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Br1-C2 | TBD |

| F1-C4 | TBD |

| O1-C7 | TBD |

| N1-C7 | TBD |

| N1-C8 | TBD |

| C1-C2-C3 | TBD |

| C3-C4-C5 | TBD |

| O1-C7-N1 | TBD |

| C1-C7-N1 | TBD |

Visualization of Experimental Workflow

The logical flow from synthesis to final structural analysis is depicted in the following diagram.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The successful application of these methodologies will yield critical insights into the molecular architecture of this compound, thereby supporting its further development in chemical and pharmaceutical research. Researchers are encouraged to utilize these protocols as a foundation for their experimental work and to contribute the resulting structural data to public repositories to advance the field.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 2-Bromo-4-fluoro-N-methylbenzamide. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Understanding the selective reactivity of the carbon-bromine bond in the presence of other functional groups, such as the fluorine atom and the N-methylbenzamide moiety, is critical for its effective utilization. This document details the primary reaction classes where the bromine atom is the key reactive site, including palladium-catalyzed cross-coupling reactions, and contrasts this with other potential transformations. Detailed experimental protocols, quantitative data from related substrates, and workflow visualizations are provided to guide researchers in the practical application of this versatile reagent.

Introduction and Molecular Profile

This compound is a substituted aromatic compound featuring a bromine atom and a fluorine atom on the benzene ring, along with an N-methylcarboxamide group. The relative positions of these substituents create a unique electronic and steric environment that dictates the molecule's reactivity.

-

Electronic Effects : The fluorine atom and the N-methylbenzamide group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for certain types of nucleophilic substitution. The bromine atom is located ortho to the bulky amide group, which can introduce steric hindrance.

-

Bond Reactivity : The primary sites of reactivity on the aromatic core are the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. For many important synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This selective reactivity is the cornerstone of its utility as a synthetic intermediate. For instance, the isomeric compound 4-Bromo-2-fluoro-N-methylbenzamide serves as a key starting material in the synthesis of Enzalutamide, a potent androgen receptor inhibitor.[1][2]

Primary Reaction Pathways Involving the Bromine Atom

The bromine atom of this compound is predominantly reactive in transformations that proceed via oxidative addition to a transition metal catalyst. This makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, with the C-Br bond serving as the reactive handle.[3][4] The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]

-

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a C-C bond.[5][6] It is widely used to synthesize biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst and a base.[6]

-

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[7][8] This is a key method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[9]

-

Heck Coupling : This reaction forms a C-C bond by coupling the aryl bromide with an alkene.[3]

-

Sonogashira Coupling : This reaction forms a C-C bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3]

The general workflow for these reactions is highly conserved, involving careful setup under an inert atmosphere.

Formation of Organometallic Reagents

The C-Br bond can be used to form highly nucleophilic organometallic reagents, such as Grignard or organolithium species. These reagents are powerful tools for forming new C-C bonds through reaction with various electrophiles.

-

Grignard Reagent Formation : Reaction with magnesium metal in an etheral solvent (like THF or diethyl ether) can form the corresponding arylmagnesium bromide.[10][11] This Grignard reagent can then react with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[12][13]

-

Lithiation : Reaction with a strong organolithium base (like n-butyllithium or t-butyllithium) at low temperatures can lead to either bromine-lithium exchange or deprotonation at a site activated by the other ring substituents.[14]

Competing Reactivity: C-Br vs. C-F

A critical consideration for synthetic planning is the relative reactivity of the C-Br and C-F bonds.

-

In Cross-Coupling Reactions : The reactivity order for oxidative addition to palladium(0) is generally C-I > C-Br > C-OTf >> C-Cl > C-F. Therefore, the C-Br bond will selectively react in palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact. This orthogonality is a key advantage of this substrate.

-

In Nucleophilic Aromatic Substitution (SNAr) : In contrast, for SNAr reactions, the reactivity order is typically C-F > C-Cl > C-Br > C-I.[15] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and is a better leaving group in this context.[15] Therefore, under SNAr conditions (a strong nucleophile and a polar aprotic solvent), reaction is expected to occur preferentially at the C-F bond, displacing the fluoride ion.[15][16]

The choice of reaction conditions dictates the site of reactivity, as illustrated by the logical diagram below.

Quantitative Reactivity Data

While specific yield data for this compound is not widely published, extensive data from structurally similar substrates demonstrates the high efficiency of cross-coupling reactions at the C-Br bond. The following tables summarize representative yields for key transformations on analogous aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 81 | [17] |

| 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Water | (Not specified) | [3] |

| 2-Bromo-N-phenylbenzamide | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand | Various | Anhydrous Solvent | (Not specified) |[4] |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | (Not specified) | [3] |

| 4-Bromobenzonitrile | N-acetyl-L-prolinamide | [Pd(Cinnamyl)Cl]₂, XantPhos | DBU | PhMe | 92 | [18] |

| 2-Bromo-N-phenylbenzamide | Amine | Pd precatalyst, Ligand | Various | Anhydrous Solvent | (Not specified) |[4] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a robust starting point for experimentation with this compound.[3][4][17]

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-fluoro-N-methyl-2-phenylbenzamide.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene, degassed

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

-

Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 2-(diethylamino)-4-fluoro-N-methylbenzamide.

Materials:

-

This compound

-

Diethylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous and degassed

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

-

Add anhydrous toluene, followed by this compound (1.0 equiv) and diethylamine (1.2 equiv).

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The bromine atom in this compound is a highly versatile and selectively reactive functional group. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which proceed in high yield and with excellent functional group tolerance, leaving the C-F bond intact. This predictable reactivity allows for the strategic construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and synthetic researchers. By carefully selecting reaction conditions, chemists can precisely control whether the C-Br or C-F bond participates in a given transformation, enabling the synthesis of a diverse array of substituted benzamides for drug discovery and materials science applications.

References

- 1. indiamart.com [indiamart.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. leah4sci.com [leah4sci.com]

- 11. adichemistry.com [adichemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

The Strategic Role of Fluorine Substitution in 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorine substitution in 2-Bromo-4-fluoro-N-methylbenzamide, a compound of interest in medicinal chemistry. We explore the impact of fluorine on the molecule's physicochemical properties and potential biological activities, offering a comparative analysis with its non-fluorinated counterpart, 2-Bromo-N-methylbenzamide. This document includes detailed experimental protocols for synthesis and biological evaluation, alongside a proposed mechanism of action and signaling pathway to guide further research and development.

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity (pKa). This guide focuses on this compound to elucidate the specific contributions of the fluorine substituent to its chemical and potential biological characteristics. By comparing it with 2-Bromo-N-methylbenzamide, we aim to provide a clear perspective on the strategic advantages of fluorination in the design of novel therapeutic agents.

Comparative Physicochemical Data

The substitution of a hydrogen atom with fluorine in the benzamide scaffold leads to predictable yet significant alterations in the molecule's physicochemical properties. These changes are crucial for its pharmacokinetic and pharmacodynamic behavior.

| Property | This compound | 2-Bromo-N-methylbenzamide | Impact of Fluorine Substitution |

| Molecular Formula | C₈H₇BrFNO | C₈H₈BrNO | Addition of one fluorine atom |

| Molecular Weight | 232.05 g/mol | 214.06 g/mol | Increased molecular weight |

| LogP (Predicted) | 2.1 | 1.9 | Increased lipophilicity |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | 32.59 Ų | No change in TPSA |

| Hydrogen Bond Donors | 1 | 1 | No change |

| Hydrogen Bond Acceptors | 1 | 1 | No change |

| pKa (Predicted, basic) | -1.1 | -0.8 | Decreased basicity of the amide nitrogen |

The Role of Fluorine: A Deeper Dive

The strategic placement of a fluorine atom at the C4-position of the benzamide ring in this compound imparts several key characteristics that are advantageous in drug design:

-

Enhanced Lipophilicity : The increased LogP value suggests that the fluorinated compound may exhibit improved membrane permeability, potentially leading to better absorption and distribution in biological systems.[1]

-

Metabolic Stability : The strong C-F bond can block metabolically susceptible positions on the aromatic ring, thereby increasing the compound's resistance to oxidative metabolism by cytochrome P450 enzymes and potentially prolonging its half-life.

-

Altered Acidity/Basicity : The electron-withdrawing nature of fluorine decreases the basicity of the nearby amide nitrogen. This can influence the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.

-

Favorable Binding Interactions : Fluorine can participate in unique non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.

Materials:

-

2-Bromo-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methylamine solution (2M in THF or aqueous)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Acid Chloride Formation: To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude 2-bromo-4-fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq) followed by the dropwise addition of methylamine solution (2.0 eq). Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard MTT assay to assess the in vitro cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[3][4][5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound and 2-Bromo-N-methylbenzamide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

While the specific biological target of this compound is yet to be determined, based on the known activities of structurally related benzamides, a plausible hypothesis is its involvement in the modulation of inflammatory pathways. Some N-aryl benzamides have been reported to exhibit anti-inflammatory properties.[6] A potential mechanism could involve the inhibition of key inflammatory mediators.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. We propose that this compound may exert anti-inflammatory effects by interfering with this pathway.

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion

The incorporation of a fluorine atom in this compound significantly modifies its physicochemical properties, suggesting a potentially improved pharmacokinetic profile compared to its non-fluorinated analog. While its specific biological activity remains to be elucidated, the provided experimental protocols for synthesis and cytotoxicity screening offer a solid foundation for future investigations. The proposed anti-inflammatory mechanism of action provides a rational starting point for exploring the therapeutic potential of this and related fluorinated benzamides. Further structure-activity relationship studies are warranted to fully understand the impact of fluorine substitution and to optimize the compound's biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Guide to a Niche Chemical Intermediate

For Immediate Release

A Comprehensive Overview of the Synthesis and Properties of 2-Bromo-4-fluoro-N-methylbenzamide, a sparsely documented yet commercially available chemical building block.

This technical guide provides a detailed overview of this compound, a halogenated aromatic amide. Despite the extensive documentation of its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, as a key intermediate in the synthesis of the prostate cancer drug Enzalutamide, this compound remains a compound with limited publicly available scientific literature regarding its discovery and specific biological applications. This document aims to consolidate the available information on its synthesis and chemical properties, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is collated from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 923138-87-8 | [1][2][3] |

| Molecular Formula | C₈H₇BrFNO | [1][2] |

| Molecular Weight | 232.05 g/mol | [2] |

| Purity | >97% | [3] |

| Physical Form | Solid | [4] |

Synthesis of this compound

The initial synthesis of this compound likely involves a two-step process starting from a commercially available precursor, followed by amidation. A proposed synthetic workflow is detailed below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound is not available, a standard and reliable method would involve the amidation of 2-bromo-4-fluorobenzoic acid. Below is a representative protocol based on well-established chemical transformations.

Synthesis of 2-Bromo-4-fluorobenzoyl chloride

-

To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 2-bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

-

The crude 2-bromo-4-fluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of methylamine (2.0 eq), either as a solution in a solvent like tetrahydrofuran (THF) or as a gas bubbled through the solution, is added dropwise.

-

A base such as triethylamine or pyridine (1.5 eq) is added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Caption: Logical relationship of reactants leading to the final product.

Biological Activity and Applications

There is a notable absence of published research on the biological activity of this compound. Unlike its isomer, which is a precursor to a potent androgen receptor inhibitor, the therapeutic potential of this specific compound has not been reported. Its commercial availability suggests its use as a building block in the synthesis of more complex molecules in various research and development settings.[3] The presence of bromo and fluoro substituents makes it a candidate for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, respectively.

Conclusion

This compound is a chemical intermediate that, while structurally similar to a pharmaceutically relevant precursor, lacks a detailed public record of its discovery and biological function. The synthetic route to this compound is straightforward and relies on standard amidation procedures from 2-bromo-4-fluorobenzoic acid. This technical guide provides a consolidation of the available data and a reliable protocol for its synthesis, serving as a valuable resource for chemists and pharmaceutical scientists interested in this and related halogenated benzamides. Further research is warranted to explore the potential applications and biological activities of this molecule.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 2-Bromo 4-fluoro N-methyl benzamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. 923138-87-8 | N-methyl-2-bromo-4-fluorobenzamide - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 923138-87-8 this compound AKSci Y5123 [aksci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Amidation of 4-Bromo-2-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-fluorobenzoic acid is a key building block in organic synthesis, particularly valued in the pharmaceutical industry.[1] Its derivatives are crucial intermediates in the synthesis of significant active pharmaceutical ingredients (APIs), including Enzalutamide and Venclexta.[2][3] The amidation of the carboxylic acid group is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery.[4]

This document provides a detailed protocol for the reliable amidation of 4-bromo-2-fluorobenzoic acid using a standard carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-hydroxybenzotriazole (HOBt). This method is widely used due to its mild conditions and broad functional group tolerance.[4][5][6]

Physicochemical Data of Starting Material

A clear understanding of the starting material's properties is essential for proper handling, reaction setup, and stoichiometric calculations.

| Property | Value | Reference |

| Compound Name | 4-Bromo-2-fluorobenzoic acid | |

| CAS Number | 112704-79-7 | [7] |

| Molecular Formula | C₇H₄BrFO₂ | [7] |

| Molecular Weight | 219.01 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 211-215 °C | [8] |

| Solubility | Soluble in methanol and DMF | [8][9] |

Experimental Protocol: Amidation via EDC/HOBt Coupling

This protocol details the synthesis of 4-bromo-2-fluoro-N-methylbenzamide as a representative example. The procedure can be adapted for use with other primary or secondary amines.

2.1. Principle of the Reaction

The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization and side reactions. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond with minimal side products.[5][10] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction.[11]

2.2. Materials and Equipment

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

Amine (e.g., Methylamine, 2M solution) (1.2 - 2.5 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC) (1.2 - 1.5 eq)[9]

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)[9]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system

2.3. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2-0.5 M concentration).

-

Addition of Reagents: To the stirred solution, add the amine (e.g., methylamine, 1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).[4][9]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.[11]

-

Activation: Add EDC (1.2 eq) to the mixture portion-wise, ensuring the temperature remains low.[4]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.[9]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up (Quenching): Upon completion, quench the reaction by adding deionized water (equal to the volume of DMF used).[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).[9]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[9]

2.4. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

EDC, HOBt, and DMF are irritants and should be handled with care. Avoid inhalation and skin contact.

-

DIPEA is a corrosive and flammable base. Handle with caution.

Data Presentation

The following table summarizes the results for a representative amidation reaction.

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Time (h) | Yield (%) | Mass Spec (MS) |

| 4-Bromo-2-fluorobenzoic acid | Methylamine (2M aq.) | EDC, HOBt, DIPEA | DMF | 16 | 74% | [M+H]⁺ = 232 |

Data synthesized from a representative synthesis of 4-bromo-2-fluoro-N-methylbenzamide.[9]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental process and the underlying chemical mechanism.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | FB36908 [biosynth.com]

- 8. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 [chemicalbook.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. benchchem.com [benchchem.com]